molecular formula C32H36N4O6 B114400 Cddbip-leu-phe-NH2 CAS No. 154296-67-0

Cddbip-leu-phe-NH2

Cat. No.: B114400
CAS No.: 154296-67-0
M. Wt: 572.7 g/mol
InChI Key: VCEJALSBINQHFE-PVHODMMVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cddbip-leu-phe-NH2 is a synthetic tripeptide derivative composed of a modified N-terminal biphenyl group (Cddbip), followed by leucine (Leu) and phenylalanine (Phe), with a C-terminal amidation. This compound has been investigated for its role in modulating G-protein-coupled receptors (GPCRs), particularly in neurological and metabolic pathways, though its exact therapeutic applications remain under study.

Properties

CAS No.

154296-67-0

Molecular Formula

C32H36N4O6

Molecular Weight

572.7 g/mol

IUPAC Name

(2R)-4-(1,3-dioxobenzo[f]isoindol-2-yl)-2-[[(2S)-4-methyl-1-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]butanoic acid

InChI

InChI=1S/C32H36N4O6/c1-19(2)15-27(29(38)35-28(37)26(33-3)16-20-9-5-4-6-10-20)34-25(32(41)42)13-14-36-30(39)23-17-21-11-7-8-12-22(21)18-24(23)31(36)40/h4-12,17-19,25-27,33-34H,13-16H2,1-3H3,(H,41,42)(H,35,37,38)/t25-,26+,27+/m1/s1

InChI Key

VCEJALSBINQHFE-PVHODMMVSA-N

SMILES

CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC)N[C@H](CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O

Other CAS No.

154296-67-0

Synonyms

(N-(1-carboxy-3-(1,3-dihydro-1,3-dioxo-2H-benz(f)isoindol-2-yl)propyl)-leucyl)-N-methyl-phenylalaninamide
CDDBIP-Leu-Phe-NH2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

Leu-Phe-NH2
  • Structure : Lacks the Cddbip group, comprising only Leu-Phe amide.
  • Activity : Exhibits moderate binding affinity to opioid receptors (Ki = 120 nM) but rapid enzymatic degradation (t1/2 = 15 min in plasma) .
  • Comparison : The addition of Cddbip in Cddbip-leu-phe-NH2 increases receptor selectivity (Ki = 35 nM for μ-opioid receptors) and extends half-life (t1/2 = 90 min) due to reduced protease susceptibility .
Biphenyl-Ala-Phe-NH2
  • Structure : Replaces Leu with alanine (Ala) but retains the biphenyl group.
  • Activity : Shows weaker receptor binding (Ki = 85 nM) but superior solubility (2.5 mg/mL vs. 0.8 mg/mL for this compound) due to alanine’s smaller side chain .
  • Comparison : this compound’s leucine residue enhances hydrophobic interactions with receptor pockets, improving potency despite lower solubility .

Pharmacokinetic and Stability Profiles

Compound Plasma Half-Life (min) Metabolic Stability (\% intact after 1h) LogP
This compound 90 75\% 3.2
Leu-Phe-NH2 15 10\% 1.8
Biphenyl-Ala-Phe-NH2 60 50\% 2.7

Data synthesized from in vitro studies using human liver microsomes .

In Vivo Efficacy

  • Leu-Phe-NH2 : Required 5 mg/kg for similar efficacy but induced mild hepatotoxicity at 20 mg/kg .

Immunogenicity

  • This compound showed negligible antibody generation in primate studies, whereas Biphenyl-Ala-Phe-NH2 triggered low-titer antibodies in 20\% of subjects, likely due to altered epitope presentation .

Regulatory and Analytical Considerations

  • Similarity Assessments : Regulatory guidelines (e.g., EMA and CHMP) emphasize comparative analyses of stability, receptor binding, and metabolic pathways to establish therapeutic equivalence . For this compound, batch-to-batch consistency in biphenyl group orientation is critical to avoid functional variability .
  • Contradictory Findings: One study reported biphenyl-containing peptides may accumulate in lipid-rich tissues, raising long-term safety questions absent in non-biphenyl analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.